2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a unique combination of benzylthio and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations.
Introduction of the benzylthio group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable electrophilic precursor.
Acetamide formation: The final step involves the formation of the acetamide linkage, which can be accomplished through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced imidazo[1,2-a]pyridine derivatives: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs.
Chemical Biology: The compound is utilized in chemical biology to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially modulating their activity . The benzylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Benzylthio derivatives: Compounds with benzylthio groups that may have comparable chemical reactivity and biological properties.
Uniqueness
2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzylthio and imidazo[1,2-a]pyridine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(16-27-15-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-14-25-13-7-6-12-21(25)23-20/h1-14H,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMWINNLGDKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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